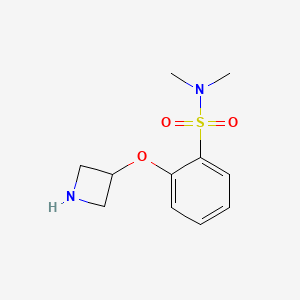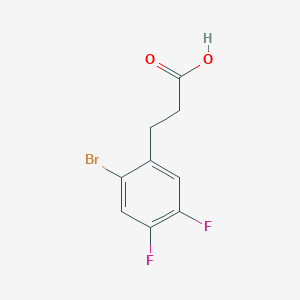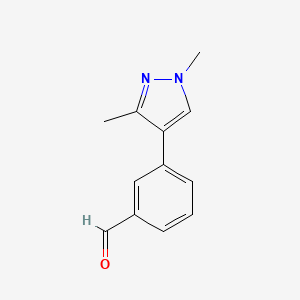
3-Iodo-2',6',2,2,2-pentafluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone: is an organic compound with the molecular formula C8H2F5IO. This compound is characterized by the presence of an iodine atom and multiple fluorine atoms attached to an acetophenone backbone. It is a valuable intermediate in organic synthesis due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone typically involves the iodination of 2’,6’,2,2,2-pentafluoroacetophenone. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the preparation of fluorinated aromatic compounds.
Biology
The compound can be used in the development of fluorinated pharmaceuticals, where the presence of fluorine atoms can enhance the metabolic stability and bioavailability of the drugs.
Medicine
In medicinal chemistry, 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone is explored for its potential as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The presence of multiple fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.
Comparison with Similar Compounds
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Lacks the iodine atom but shares the fluorinated acetophenone structure.
3-Bromo-2’,6’,2,2,2-pentafluoroacetophenone: Similar structure with a bromine atom instead of iodine.
3-Chloro-2’,6’,2,2,2-pentafluoroacetophenone: Contains a chlorine atom in place of iodine.
Uniqueness
3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone is unique due to the presence of the iodine atom, which can be selectively replaced in various chemical reactions. This property, combined with the electron-withdrawing effects of the fluorine atoms, makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H2F5IO |
|---|---|
Molecular Weight |
336.00 g/mol |
IUPAC Name |
1-(2,6-difluoro-3-iodophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2F5IO/c9-3-1-2-4(14)6(10)5(3)7(15)8(11,12)13/h1-2H |
InChI Key |
CEQDYJOGGDVQON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)


![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)
